Cas no 2172471-77-9 (3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)propanoic acid)

3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)propanoic acid
- EN300-1484537
- 2172471-77-9
- 3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid
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- インチ: 1S/C27H27N3O5/c1-2-30(14-12-25(31)32)26(33)18-11-13-28-19(15-18)16-29-27(34)35-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-11,13,15,24H,2,12,14,16-17H2,1H3,(H,29,34)(H,31,32)
- InChIKey: JOTQPKVZIXRCHJ-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC1C=C(C=CN=1)C(N(CC)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 473.19507097g/mol
- どういたいしつりょう: 473.19507097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 724
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 109Ų
3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1484537-50mg |
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid |
2172471-77-9 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1484537-5000mg |
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid |
2172471-77-9 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1484537-1000mg |
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid |
2172471-77-9 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1484537-500mg |
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid |
2172471-77-9 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1484537-1.0g |
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid |
2172471-77-9 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1484537-2.5g |
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid |
2172471-77-9 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1484537-10.0g |
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid |
2172471-77-9 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1484537-5.0g |
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid |
2172471-77-9 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1484537-2500mg |
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid |
2172471-77-9 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1484537-0.5g |
3-(N-ethyl-1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-4-yl}formamido)propanoic acid |
2172471-77-9 | 0.5g |
$3233.0 | 2023-06-06 |
3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)propanoic acid 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)propanoic acidに関する追加情報
3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)propanoic acid: A Comprehensive Overview
The compound with CAS No. 2172471-77-9, known as 3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)propanoic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an N-ethyl formamide moiety, and a pyridine ring. The combination of these functional groups makes it a versatile building block for advanced chemical synthesis and drug development.
Recent studies have highlighted the importance of Fmoc groups in peptide synthesis, where they serve as protecting groups for amino acids. The presence of the Fmoc group in this compound suggests its potential application in the synthesis of bioactive peptides and proteins. Additionally, the pyridine ring provides aromatic stability and can act as a platform for further functionalization, making this compound a valuable intermediate in medicinal chemistry.
The N-ethyl formamide moiety in the structure introduces additional flexibility and hydrophobicity, which can be advantageous in designing molecules with specific pharmacokinetic properties. This feature has been explored in recent research to enhance drug delivery systems and improve bioavailability. The integration of these elements into a single molecule underscores its versatility and adaptability to diverse chemical environments.
From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis to optimize the production process. These methods not only improve yield but also reduce reaction time, making the compound more accessible for large-scale applications.
In terms of applications, this compound has shown promise in the development of targeted drug delivery systems. Its ability to interact with biological membranes and cellular receptors makes it a candidate for use in nanotechnology-based therapies. Recent advancements in nanomedicine have emphasized the importance of such compounds in enhancing therapeutic efficacy while minimizing side effects.
Moreover, the compound's structural complexity provides opportunities for exploring its role in enzyme inhibition and signal transduction pathways. Preliminary studies have indicated that it may act as a modulator of key enzymes involved in inflammatory responses, offering new avenues for anti-inflammatory drug development.
Looking ahead, ongoing research is focused on leveraging computational chemistry tools to predict the compound's behavior under various conditions. Machine learning algorithms are being employed to optimize its solubility and stability, which are critical factors for its successful integration into pharmaceutical formulations.
In conclusion, 3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)propanoic acid represents a cutting-edge molecule with immense potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational chemistry, positions it as a key player in future innovations within the chemical sciences.
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